4-Bromo-3'-fluoro-6'-methylbiphenyl
Description
4-Bromo-3'-fluoro-6'-methylbiphenyl (C₁₃H₁₀BrF) is a halogenated biphenyl derivative featuring a bromine atom at the para position of one phenyl ring, a fluorine atom at the meta position, and a methyl group at the ortho position of the adjacent phenyl ring. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. Its fluorine and methyl groups modulate electronic and steric properties, influencing solubility, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXFIMPACLSQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Halogens and Alkyl Groups
The compound’s reactivity and physical properties can be contextualized by comparing it to analogs with varying substituents:
Key Findings :
- Methyl Group Impact : The methyl group at C6' introduces steric hindrance, reducing aggregation in solid-state applications compared to unsubstituted biphenyls .
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